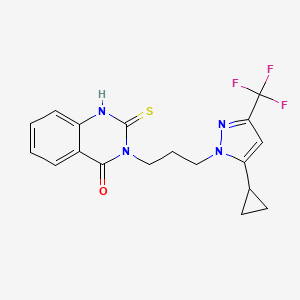
3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a complex organic compound with a unique structure. This compound integrates various functional groups, including pyrazole, cyclopropane, and quinazoline moieties. Its structure hints at potential bioactivity, making it of interest in fields such as medicinal chemistry and pharmaceuticals.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including:
Formation of the pyrazole ring: Cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: Utilizing organometallic reagents such as cyclopropyl lithium and trifluoromethyl iodide.
Formation of the quinazoline ring: Condensation reactions with amines and carbonyl compounds.
Coupling the pyrazole and quinazoline fragments: Employing cross-coupling reactions like Suzuki or Heck couplings.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency. Catalysts, solvents, and reaction conditions are meticulously chosen to maximize the production of the desired compound. Techniques such as flow chemistry and automated synthesis platforms may be utilized to scale up the process.
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Conversion of sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogenation of the pyrazole or quinazoline rings using catalysts like palladium on carbon.
Substitution: : Halogenation, alkylation, or acylation reactions involving the reactive positions on the quinazoline or pyrazole rings.
Common Reagents and Conditions
Reagents such as lithium aluminum hydride for reductions, chlorinating agents like thionyl chloride for halogenation, and transition metal catalysts for coupling reactions are frequently used.
Major Products
Products vary depending on the specific reaction, but they often include modified quinazolines or pyrazoles with different substituents enhancing their biological activity or chemical stability.
Chemistry
In chemistry, this compound serves as a precursor for synthesizing various derivatives, facilitating studies on structure-activity relationships and synthetic methodologies.
Biology
It is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, due to the presence of pharmacophoric groups.
Medicine
In medicine, it could be developed into therapeutic agents for conditions like inflammation, cancer, and bacterial infections, pending extensive preclinical and clinical evaluations.
Industry
Industrial applications may include its use as a functional material in the creation of specialized polymers or as a ligand in catalysis.
作用機序
The mechanism by which 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. Its interactions with enzymes, receptors, or nucleic acids disrupt normal biological processes. The cyclopropyl group enhances binding affinity, while the trifluoromethyl group contributes to the molecule's metabolic stability and bioavailability.
類似化合物との比較
Compared to other quinazoline derivatives, this compound's unique combination of functional groups distinguishes it. Similar compounds may include:
3-(Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one
3-(Cyclopropyl-1H-pyrazol-1-yl)propyl-2-mercaptoquinazoline
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one
Would you like to dive deeper into any specific section?
特性
IUPAC Name |
3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)15-10-14(11-6-7-11)25(23-15)9-3-8-24-16(26)12-4-1-2-5-13(12)22-17(24)27/h1-2,4-5,10-11H,3,6-9H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVZZWIQSXBVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4NC3=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)


![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)
![4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2530314.png)
![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2530318.png)
![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)
![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)
![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)
